ethyl 2-[(methoxycarbonyl)amino]benzoate
Description
Ethyl 2-[(methoxycarbonyl)amino]benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a methoxycarbonylamino (-NHCOOMe) group at the 2-position and an ethyl ester (-COOEt) at the carboxylate position. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive urea and carbamate derivatives.
Properties
IUPAC Name |
ethyl 2-(methoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(13)8-6-4-5-7-9(8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFTZYANFRJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize ethyl 2-[(methoxycarbonyl)amino]benzoate, we compare its structural, physicochemical, and functional properties with analogous compounds, categorized by substituent type:
Ester Derivatives with Varying Alkoxy Groups
Key Observations :
- This enhances crystallinity, as seen in its urea-containing analogs (e.g., methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)-benzoate), which exhibit intramolecular N–H⋯O hydrogen bonds stabilizing crystal packing .
- Reactivity : Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance. The electron-withdrawing methoxycarbonyl group may further modulate hydrolysis rates compared to ethyl 2-methoxybenzoate .
Urea and Carbamate Derivatives
Key Observations :
- Bioactivity: Urea derivatives often exhibit antimicrobial and herbicidal activities. The symmetric urea in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)-benzoate forms stable hydrogen-bonded networks, which may enhance its biological persistence compared to the target compound .
Agrochemical and Pharmaceutical Derivatives
Key Observations :
- Functional Groups: Chlorimuron-ethyl’s sulfamoyl and pyrimidinyl groups confer herbicidal activity, while the target compound’s methoxycarbonylamino group may favor interactions with enzyme active sites in drug design .
- Synthetic Flexibility: this compound’s ester and carbamate groups make it a versatile intermediate for introducing heterocycles (e.g., oxazoles in ) or sulfonamides (e.g., ethyl 2-(aminosulfonyl)benzoate ).
Amino-Substituted Benzoates
Key Observations :
- Electronic Effects: Amino groups (e.g., in methyl 2-amino-5-methoxybenzoate) increase electron density on the aromatic ring, enhancing UV absorption and reactivity in electrophilic substitutions compared to carbamate-substituted analogs .
- Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements due to its electron-donating dimethylamino group, which accelerates polymerization compared to methacrylate-based systems .
Q & A
Q. Optimization Strategy :
- Precursor Scoring : Use databases like REAXYS or BKMS_METABOLIC to prioritize feasible precursors based on plausibility thresholds (e.g., min. plausibility = 0.01) .
- Template Relevance : Employ heuristic models to select reaction templates, ensuring compatibility with functional groups (e.g., avoiding nitro group reduction during acylation) .
Advanced Research Question
- Reactivity Prediction : Use PISTACHIO and REAXYS_BIOCATALYSIS databases to model plausible oxidation/reduction pathways (e.g., methoxycarbonyl group stability under basic vs. acidic conditions) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilic attack susceptibility) .
Example : The methoxycarbonyl group’s electron-withdrawing nature increases electrophilicity at the benzoate carbonyl, favoring nucleophilic substitution at the 2-position .
How does the compound interact with biological targets, and what assays are suitable for validating these interactions?
Advanced Research Question
- Target Identification : Screen against kinase or protease libraries using SPR (surface plasmon resonance) to measure binding affinities (KD). Related esters show anti-inflammatory activity via COX-2 inhibition .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to model interactions with active sites. For example, the methoxycarbonylamino group may form hydrogen bonds with catalytic residues .
Advanced Research Question
- Polymorphism Risks : Slow evaporation from EtOAc/hexane (1:9) minimizes multiple crystal forms. Centrosymmetric dimers form via intermolecular C–H⋯O bonds, as seen in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate .
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffractions. SHELXL refinement with TWIN commands addresses twinning in monoclinic systems .
Q. Key Parameters :
- Space Group: P2₁/c (monoclinic)
- Unit Cell: a = 9.005 Å, b = 23.80 Å, β = 93.66°
How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute the methoxycarbonyl group with trifluoromethyl (electron-withdrawing) or morpholino (solubility-enhancing) groups .
- Prodrug Strategies : Convert the ethyl ester to a tert-butyl ester for improved metabolic stability .
In Silico ADMET : Predict logP and permeability using SwissADME. For example, adding a 4-methoxyethoxy sidechain reduces logP from 2.1 to 1.4, enhancing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
